molecular formula C27H44O3 B584942 4beta,25-Dihydroxy vitamin D3 CAS No. 573951-39-0

4beta,25-Dihydroxy vitamin D3

Cat. No.: B584942
CAS No.: 573951-39-0
M. Wt: 416.646
InChI Key: XJPACCVLRWWBGH-KOHSFIOWSA-N
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Description

4beta,25-Dihydroxy Vitamin D3 (CAS 573951-39-0) is a significant oxidative metabolite of 25-hydroxyvitamin D3 (25(OH)D3) generated via the enzyme cytochrome P450 3A4 (CYP3A4) . This compound has been identified as an endogenous circulating metabolite in human plasma, with levels comparable to those of the active hormonal form, 1,25-dihydroxyvitamin D3 . A key characteristic of this compound is its greater metabolic stability compared to its isomer, 4alpha,25-Dihydroxy Vitamin D3, exhibiting increased resistance to degradation by CYP24A1, the primary vitamin D catabolizing enzyme . This stability is a critical area of investigation, as research suggests the beta-hydroxy group at the C4 position may block a crucial hydrogen-bonding interaction within CYP24A1, thereby slowing further metabolism . The occurrence of this metabolite is influenced by factors that induce CYP3A4, such as the drug rifampin, and its accumulation has been observed in clinical conditions like rickets associated with CYP3A4 mutations . As a research chemical, it serves as a vital analytical standard for HPLC and LC-MS/MS methods, enabling the study of alternative vitamin D metabolic pathways and the quantification of this metabolite in biological samples . Studies on related synthetic 4-hydroxy derivatives of 1,25-dihydroxyvitamin D3 indicate that modifications at the C4 position can maintain biological activity, stabilizing the active conformation of the Vitamin D Receptor (VDR) and regulating target gene expression . This makes this compound a valuable compound for researchers exploring the complex structure-activity relationships of vitamin D metabolites, their metabolic fate, and their potential biological roles beyond classical calcium regulation . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12+/t19-,22-,23+,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPACCVLRWWBGH-KOHSFIOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\[C@H]([C@H](CCC3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747684
Record name (3S,4R,5E,7E)-9,10-Secocholesta-5,7,10-triene-3,4,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573951-39-0
Record name (3S,4R,5E,7E)-9,10-Secocholesta-5,7,10-triene-3,4,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Formation of 4beta,25 Dihydroxy Vitamin D3

Intracellular and Tissue-Specific Enzyme Expression Pertinent to Formation

The formation of 4beta,25-Dihydroxy vitamin D3 is a specific step in the metabolic cascade of vitamin D, primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. The expression of these enzymes is not uniform throughout the body, exhibiting distinct patterns of intracellular localization and tissue specificity, which dictates where this metabolite is predominantly synthesized.

The principal enzyme identified in the conversion of 25-hydroxyvitamin D3 to 4beta,25-dihydroxyvitamin D3 is CYP3A4. mdpi.comnih.govnih.gov This enzyme is a key component of the body's xenobiotic metabolism system and also functions as a catabolic enzyme for vitamin D metabolites. mdpi.comnih.gov In vitro studies have confirmed that CYP3A4 hydroxylates 25-hydroxyvitamin D3 at the 4-beta position to generate 4beta,25-dihydroxyvitamin D3. mdpi.comnih.gov All members of the CYP family, including CYP3A4, are oxidoreductases containing a heme iron in their active center. mdpi.com Within the cell, CYP3A4 is localized to the endoplasmic reticulum. mdpi.com

The expression of CYP3A4 is highly concentrated in the liver and the small intestine, identifying these as the primary tissues for the synthesis of 4beta,25-dihydroxyvitamin D3. mdpi.comnih.gov Research using human hepatocytes has demonstrated that the expression of CYP3A4 and the subsequent formation of 4beta,25-dihydroxyvitamin D3 can be significantly increased upon exposure to inducing agents like rifampin. pharmgkb.org Conversely, similar studies in human renal proximal tubular cells showed no such induction, indicating a tissue-specific regulation of this metabolic pathway. pharmgkb.org The human CYP3A family also includes other enzymes with high amino acid sequence homology to CYP3A4, such as CYP3A5 (expressed in the liver) and CYP3A7 (expressed in the fetal liver), suggesting potential overlapping functions. nih.gov

In addition to CYP3A4, research involving pig kidney mitochondria and recombinant human enzymes has pointed to another cytochrome P450, CYP27A1, as being capable of forming 4beta,25-dihydroxyvitamin D3 from 25-hydroxyvitamin D3. nih.gov CYP27A1 is a mitochondrial enzyme, contrasting with the endoplasmic reticulum localization of CYP3A4. nih.govmdpi.com The primary sites of CYP27A1 expression include the liver and kidneys. mdpi.com While CYP27A1 is mainly known for its role in the 25-hydroxylation of vitamin D3, its capacity to produce other metabolites highlights the multi-catalytic nature of these enzymes. nih.govkarger.com

The table below summarizes the key enzymes involved in the formation of 4beta,25-dihydroxyvitamin D3, their subcellular location, and their main tissue distribution.

Interactive Data Table: Enzymes in this compound Formation

EnzymeSubcellular LocationPrimary Tissue Expression
CYP3A4 Endoplasmic ReticulumLiver, Small Intestine mdpi.comnih.gov
CYP27A1 MitochondriaLiver, Kidneys nih.govmdpi.com

Metabolic Fate and Biotransformation Pathways of 4beta,25 Dihydroxy Vitamin D3

Subsequent Enzymatic Modifications and Degradation

The biotransformation of 4β,25-dihydroxy vitamin D3 is a critical step in regulating its potential effects and ensuring its clearance. This process involves further hydroxylation, primarily mediated by the enzyme CYP24A1, leading to the formation of more water-soluble compounds that can be easily excreted.

Role of CYP24A1 in 4beta,25-Dihydroxy vitamin D3 Catabolism

CYP24A1, a mitochondrial cytochrome P450 enzyme, plays a pivotal role in the catabolism of vitamin D metabolites. uniprot.orgnih.gov This enzyme is responsible for inactivating both 25-hydroxyvitamin D3 (25(OH)D3) and the active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) through hydroxylation reactions. nih.gov Research indicates that CYP24A1 also acts on 4β,25-dihydroxy vitamin D3. The primary mechanism of catabolism involves the introduction of additional hydroxyl groups to the molecule, which marks it for degradation. biorxiv.org Specifically, CYP24A1 mediates hydroxylation at the C-24 position of 4β,25-dihydroxy vitamin D3. nih.govnih.gov This action is a key step in the pathway that ultimately leads to the formation of calcitroic acid, a biliary metabolite that is then eliminated from the body. nih.govuniprot.org

Identification of Downstream Hydroxylated Metabolites (e.g., Trihydroxylated forms)

The enzymatic action of CYP24A1 on 4β,25-dihydroxy vitamin D3 results in the formation of downstream metabolites. A significant product of this reaction is 4β,24R,25-trihydroxyvitamin D3. nih.govnih.gov This trihydroxylated form has been identified through comparative analysis with synthesized authentic samples using high-performance liquid chromatography (HPLC). nih.govnih.gov The creation of this trihydroxy metabolite is a definitive step in the catabolic cascade, rendering the compound more polar and facilitating its eventual excretion. encyclopedia.pub

Differential Metabolic Stability and Clearance Rates of Isomers

The metabolic stability of vitamin D metabolites can vary significantly between isomers. This is particularly evident when comparing 4β,25-dihydroxy vitamin D3 to its counterpart, 4α,25-dihydroxy vitamin D3. Both are produced from 25(OH)D3 by the enzyme CYP3A4. nih.govmdpi.com However, only the 4β isomer is typically detectable in human serum, suggesting a difference in their metabolic stability. nih.govmdpi.com

Studies have confirmed that 4β,25-dihydroxy vitamin D3 possesses greater metabolic stability and is more resistant to catabolism by CYP24A1 than the 4α isomer. nih.govmdpi.com The reason for this enhanced stability appears to be structural. Docking studies suggest that the beta-orientation of the hydroxyl group at the C4 position in 4β,25-dihydroxy vitamin D3 obstructs a critical hydrogen-bonding interaction with the amino acid Leu325 within the active site of the CYP24A1 enzyme. nih.govnih.gov This steric hindrance slows the rate of metabolism for the 4β isomer, leading to a longer half-life compared to the 4α isomer, which is more readily catabolized. nih.gov

Table 1: Comparative Metabolism of 4β,25(OH)₂D₃ and its Isomer

Feature 4β,25-Dihydroxy vitamin D₃ 4α,25-Dihydroxy vitamin D₃
Detectability in Serum Detectable nih.govmdpi.com Not Detectable nih.govmdpi.com
Metabolic Stability Greater stability nih.gov Lower stability nih.gov
Susceptibility to CYP24A1 More resistant mdpi.com More susceptible nih.gov

| Primary Metabolite | 4β,24R,25-trihydroxyvitamin D₃ nih.gov | 4α,24R,25-trihydroxyvitamin D₃ nih.gov |

Mechanisms of Excretion and Elimination Pathways

The final stage in the metabolic fate of 4β,25-dihydroxy vitamin D3 is its excretion from the body. Following the successive hydroxylations by enzymes like CYP24A1, the resulting metabolites, such as 4β,24R,25-trihydroxyvitamin D3, are converted into even more water-soluble forms. uniprot.org

The catabolic pathway for vitamin D metabolites culminates in the formation of calcitroic acid. uniprot.orgencyclopedia.pub This end-product is biologically inactive and is eliminated from the body primarily through the bile, leading to its excretion in the feces. encyclopedia.pubnih.gov While a minor amount of vitamin D metabolites may be excreted through urine, the biliary-fecal route is the principal pathway for elimination. nih.gov The entire process, from enzymatic modification to final excretion, is a tightly regulated system to maintain homeostasis and prevent the accumulation of active vitamin D compounds. encyclopedia.pub

Molecular Interactions and Intracellular Signaling Mechanisms

VDR-Mediated Genomic Actions

The classical and most well-understood mechanism of action for vitamin D compounds is through the regulation of gene expression, a process mediated by the nuclear VDR. mdpi.com

Upon binding 4β,25-Dihydroxy vitamin D3, the VDR undergoes a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR). sav.skmdpi.com This VDR-RXR heterodimer then translocates to the nucleus, if not already there, and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. sav.sknih.govmdpi.com VDREs typically consist of two hexameric nucleotide half-sites. nih.gov

The binding of the ligand-activated VDR-RXR complex to a VDRE can either upregulate or downregulate the transcription of the associated gene. mdpi.com This regulation is a fundamental aspect of the physiological effects of vitamin D, influencing a wide array of biological processes. For instance, the VDR-mediated regulation of the CYP24A1 gene, which encodes the enzyme responsible for vitamin D catabolism, is a key feedback mechanism in maintaining vitamin D homeostasis. mdpi.com Similarly, genes involved in calcium transport and bone metabolism are well-known targets of VDR-mediated regulation. medigraphic.com

The regulation of gene expression by the VDR is not solely dependent on its binding to VDREs but also involves complex epigenetic modifications. d-nb.infofoliamedica.bg The interaction of the VDR with target genes is influenced by the state of the chromatin, which can be modified to become more or less accessible to the transcriptional machinery. mdpi.com

Upon activation by a ligand like 4β,25-Dihydroxy vitamin D3, the VDR complex can recruit chromatin-modifying enzymes. d-nb.info These enzymes can induce epigenetic changes such as the acetylation or methylation of histones, the proteins around which DNA is wound. d-nb.infoplos.org For example, histone acetylation generally leads to a more open chromatin structure, facilitating gene transcription, while some histone methylation marks are associated with transcriptional repression. plos.org These epigenetic modifications play a crucial role in determining the transcriptional response to vitamin D compounds in a cell- and gene-specific manner.

The transcriptional activity of the VDR is ultimately determined by the recruitment of large multi-protein complexes known as co-regulators. nih.gov These co-regulators can be broadly classified as co-activators, which enhance transcription, or co-repressors, which inhibit it.

The binding of 4β,25-Dihydroxy vitamin D3 to the VDR induces a specific conformational change in the receptor that facilitates the dissociation of co-repressors and the recruitment of co-activators. nih.gov These co-activator complexes, which can include proteins like those of the steroid receptor co-activator (SRC) family and the mediator complex (DRIP/TRAP), bridge the DNA-bound VDR-RXR heterodimer with the general transcription machinery, including RNA polymerase II, to initiate or enhance the transcription of the target gene. nih.govunil.ch The specific set of co-regulators recruited can vary depending on the target gene and cell type, allowing for a highly nuanced and specific regulation of gene expression in response to different vitamin D metabolites.

Epigenetic Modulation and Chromatin Remodeling

Non-Genomic Signaling Pathways

Non-genomic actions of vitamin D metabolites are characterized by their rapid onset, occurring within seconds to minutes, and are insensitive to inhibitors of transcription and protein synthesis. nih.gov These pathways are crucial for a variety of cellular processes, including ion transport, cell proliferation, and differentiation. mdpi.commdpi.com Key signaling molecules implicated in these rapid responses include protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K), as well as direct effects on ion channels and intracellular calcium levels. nih.govijmb.in

The activation of Protein Kinase C (PKC) is a well-documented non-genomic effect of 1α,25-dihydroxyvitamin D3, and by extension, its analogs are being investigated for similar properties. scbt.commdpi.com This activation can occur through various mechanisms, including the direct binding of the vitamin D metabolite to PKC or indirectly through the generation of diacylglycerol (DAG), an endogenous PKC activator. scbt.commdpi.com In some cell types, 1α,25-dihydroxyvitamin D3 has been shown to cause the translocation of PKC isoforms, such as PKCα and PKCβ, from the cytosol to the plasma membrane or nucleus, a critical step in their activation.

Research has shown that activators of PKC can stimulate the secretion of 1,25-dihydroxyvitamin D3 in rat proximal tubule cells, suggesting a feedback loop where PKC is both a target and a regulator of active vitamin D metabolism. nih.gov Furthermore, the inhibition of PKC has been demonstrated to block the upregulation of certain genes by both vitamin D and retinoic acid, highlighting the central role of PKC in mediating the effects of these hormones. mdpi.com While direct studies on 4beta,25-dihydroxyvitamin D3 are less common, the established role of PKC in the broader vitamin D signaling network suggests it is a likely target for this metabolite as well.

Table 1: Research Findings on PKC Activation by Vitamin D Metabolites

Cell Type Vitamin D Metabolite Observed Effect on PKC Reference
Renal epithelial cells 1α,25-dihydroxyvitamin D3 Translocates PKCβ to the nucleus and enhances plasma membrane association of PKCα mdpi.com
Rat proximal tubule cells Activators of PKC Increased secretion of 1,25-dihydroxyvitamin D3 nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are key signaling cascades that regulate a wide range of cellular processes. mdpi.com There is substantial evidence that vitamin D metabolites can modulate MAPK signaling. mdpi.complos.org For instance, 1α,25-dihydroxyvitamin D3 has been shown to inhibit the activation of NF-κB and MAPK signaling pathways in human adipocytes, leading to reduced inflammation. plos.org

In growth plate chondrocytes, both 1α,25-dihydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3 have been found to modulate cellular physiology through the PKC-dependent phosphorylation of ERK1/2. mdpi.com The regulation of MAPK pathways by vitamin D can be cell-type specific. For example, in some kidney cells, 1α,25-dihydroxyvitamin D3 induction of the CYP24 gene requires JNK but not ERK1/2. mdpi.com In contrast, in Caco-2 intestinal cells, ERK1/2 signaling enhances the effects of 1α,25-dihydroxyvitamin D3 on the CYP24 promoter. nih.gov This modulation can occur through the phosphorylation of transcription factors or co-activators, thereby influencing gene expression. nih.govnih.gov

Table 2: Research Findings on MAPK Pathway Modulation by Vitamin D Metabolites

Cell Type Vitamin D Metabolite MAPK Pathway Affected Observed Effect Reference
Human adipocytes 1α,25-dihydroxyvitamin D3 NF-κB, p38 MAPK, Erk1/2 Inhibitory effect on activation plos.org
Growth plate chondrocytes 1α,25-dihydroxyvitamin D3, 24R,25-dihydroxyvitamin D3 ERK1/2 Modulates physiology via PKC-dependent phosphorylation mdpi.com
Human embryonic kidney 293T cells 1α,25-dihydroxyvitamin D3 JNK Required for CYP24 induction mdpi.com
Caco-2 cells 1α,25-dihydroxyvitamin D3 ERK1/2 Enhances CYP24 promoter effects nih.gov

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that is influenced by vitamin D. nih.govwikipathways.org This pathway is involved in cell survival, growth, and metabolism. scielo.br Studies have demonstrated that 1α,25-dihydroxyvitamin D3 can activate the PI3K pathway in various cell types, including skeletal muscle cells and neurons. mdpi.comnih.gov

In hypothalamic cells, 1α,25-dihydroxyvitamin D3 has been shown to increase the phosphorylation of Akt in the presence of insulin (B600854), an effect that is blocked by a PI3K inhibitor. nih.gov This suggests that vitamin D can enhance insulin signaling through a PI3K-dependent mechanism. nih.gov Furthermore, it is hypothesized that the VDR-bound 1α,25-dihydroxyvitamin D3 can activate the PI3K-Akt-mTOR pathway, which in turn promotes glycolysis. wikipathways.org The PI3K pathway is also considered essential for vitamin D-induced autophagy. scielo.br

Table 3: Research Findings on PI3K Pathway Involvement

Cell Type Vitamin D Metabolite Observed Effect on PI3K Pathway Reference
Skeletal muscle cells 1α,25-dihydroxyvitamin D3 Activation of PI3K/Akt mdpi.com
Hypothalamic GT1-7 cells 1α,25-dihydroxyvitamin D3 Increased phosphorylation of Akt (blocked by PI3K inhibitor) nih.gov
Human monocyte-derived dendritic cells 1α,25-dihydroxyvitamin D3 Hypothesized activation of PI3K-Akt-mTOR pathway wikipathways.org

One of the most well-documented non-genomic effects of vitamin D metabolites is the rapid modulation of intracellular calcium levels. mdpi.comnih.govunifi.it This is often achieved through the activation of ion channels in the plasma membrane. mdpi.com The active form of vitamin D, 1α,25-dihydroxyvitamin D3, has been shown to trigger a rapid influx of calcium in a variety of cells, including intestinal epithelial cells, keratinocytes, and testicular cells. mdpi.comnih.govresearchgate.net

This rapid increase in intracellular calcium can be initiated within seconds of exposure to the vitamin D metabolite and is not dependent on new protein synthesis. nih.gov For instance, in human keratinocytes, physiological concentrations of 1α,25-dihydroxyvitamin D3 cause a rapid, transient increase in intracellular free calcium. nih.gov Similarly, in immature rat testis, 1α,25-dihydroxyvitamin D3 induces a fast increase in calcium uptake through a non-genomic mechanism that is dependent on PKA, PKC, and MEK. researchgate.net Even the precursor, 25-hydroxyvitamin D3, has been shown to induce a rapid increase in intracellular calcium levels in human preosteoblastic cells, albeit at higher concentrations than the active form. unifi.it These rapid changes in calcium concentration can then act as a second messenger to trigger a cascade of downstream signaling events.

Table 4: Research Findings on Rapid Effects on Ion Channels and Intracellular Calcium

Cell Type Vitamin D Metabolite Observed Effect Reference
Human keratinocytes 1α,25-dihydroxyvitamin D3 Rapid transient increases in intracellular free calcium nih.gov
Immature rat testis 1α,25-dihydroxyvitamin D3 Fast increase in calcium uptake researchgate.net
Human preosteoblastic cells 25-hydroxyvitamin D3 Rapid and sustained increase in intracellular Ca2+ concentration unifi.it

Biological Roles and Cellular Effects in Research Models

Effects on Cell Proliferation and Growth Inhibition (In vitro models)

There is currently no specific scientific information available from the conducted research regarding the effects of 4β,25-Dihydroxy vitamin D3 on cell proliferation or growth inhibition in in vitro models.

Induction of Cellular Differentiation (In vitro models)

Based on the available research, there is no specific information on the role of 4β,25-Dihydroxy vitamin D3 in inducing cellular differentiation in in vitro models.

No research findings were identified that specifically investigate the effects of 4β,25-Dihydroxy vitamin D3 on monocytic differentiation in myeloid cell lines.

There is no available scientific information from the conducted research concerning the effects of 4β,25-Dihydroxy vitamin D3 on differentiation in osteosarcoma cells.

Monocytic Differentiation in Myeloid Cell Lines

Modulation of Apoptosis and Cell Survival Pathways

Scientific literature from the conducted research does not provide specific details on how 4β,25-Dihydroxy vitamin D3 modulates apoptosis or cell survival pathways.

Immune Response Modulation (In vitro and animal models)

There is a lack of specific scientific information from the conducted research on the immune-modulatory effects of 4β,25-Dihydroxy vitamin D3 in either in vitro or animal models.

Developmental and Tissue-Specific Mechanistic Roles (Animal models and in vitro)

No specific information was found in the conducted research regarding the developmental or tissue-specific mechanistic roles of 4β,25-Dihydroxy vitamin D3 in animal or in vitro models. Research has identified its presence in plasma and its formation in kidney cells in vitro, but its functional role in these contexts remains largely undefined. nih.gov

Influence on Cartilage Development (Animal models)

There is currently a lack of specific research data from animal models detailing the direct influence of 4β,25-dihydroxyvitamin D3 on cartilage development. While the roles of other vitamin D metabolites, such as 1α,25-dihydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3, in chondrocyte function and cartilage health have been explored researchgate.netachot.cz, similar investigations focused solely on 4β,25-dihydroxyvitamin D3 have not been identified in the available scientific literature.

Role in Bone Remodeling and Fracture Healing (Animal models)

Direct evidence from animal models specifically elucidating the role of 4β,25-dihydroxyvitamin D3 in bone remodeling and fracture healing is not well-documented. The connection between this metabolite and bone is primarily inferred from its role in a metabolic pathway that can be accelerated by certain drugs, leading to vitamin D deficiency and related bone disorders like rickets. jci.org Studies have established that other metabolites, such as 24R,25-dihydroxyvitamin D3, play a role in processes like fracture healing. acs.org However, research has not yet thoroughly investigated a direct, functional role for 4β,25-dihydroxyvitamin D3 in osteoblast activity, bone matrix formation, or the cellular cascade involved in fracture repair in animal models.

Neuroprotective Actions and Synaptic Function (Animal models)

There is a significant gap in the scientific literature regarding the neuroprotective actions and effects on synaptic function of 4β,25-dihydroxyvitamin D3 in animal models. While extensive research has demonstrated the neuroprotective properties of other vitamin D forms, such as 1α,25-dihydroxyvitamin D3, in models of aging and neuroinflammation through mechanisms like reducing oxidative stress and enhancing synaptic plasticity nih.gov, similar studies focusing specifically on the 4β,25-dihydroxyvitamin D3 metabolite are not currently available.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic separation is a critical first step in the analytical workflow for 4β,25-dihydroxyvitamin D3, as it isolates the analyte from a complex biological matrix and separates it from other vitamin D metabolites.

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of vitamin D metabolites. For the resolution of 4β,25-dihydroxyvitamin D3, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

Research Findings: Early methods for vitamin D analysis relied on HPLC with UV detection. oup.com These methods often involve a C18 stationary phase, which is effective in separating the lipophilic vitamin D compounds. oup.comnih.gov A typical mobile phase might consist of a mixture of methanol (B129727), acetonitrile, and water, run under isocratic or gradient conditions to achieve optimal separation. oup.comoatext.com For instance, a mobile phase of methanol/acetonitrile/water (70/25/5) has been used for the isocratic elution of vitamin D metabolites. oatext.com However, a significant challenge in the analysis of 4β,25-dihydroxyvitamin D3 is its co-elution with other isomers, such as 1α,25-dihydroxyvitamin D3, which can compromise accurate quantification if not adequately resolved. researchgate.net Therefore, method development often focuses on optimizing the mobile phase composition and gradient to enhance the resolution between these closely related compounds. While HPLC-UV methods are available, their sensitivity can be limited for low-concentration metabolites like 4β,25-dihydroxyvitamin D3. researchgate.net

Table 1: Illustrative HPLC Parameters for Vitamin D Metabolite Analysis

Parameter Example Condition
Column C18, 5 µm particle size, 150 x 4.6 mm
Mobile Phase Methanol/Acetonitrile/Water mixture
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 265 nm

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in improved resolution, greater sensitivity, and substantially shorter analysis times.

Research Findings: UPLC technology has been effectively applied to the analysis of vitamin D metabolites, including 4β,25-dihydroxyvitamin D3, offering enhanced throughput which is particularly beneficial for large-scale clinical or research studies. amegroups.org The run time for chromatographic separation can be significantly reduced, for example from 20 minutes in an HPLC method to 10 minutes or less in a UPLC method, without sacrificing separation efficiency. nih.gov A study detailing the simultaneous measurement of multiple plasma vitamin D3 metabolites utilized an RP-Amide column with a water (0.1% formic acid) and methanol (0.1% formic acid) mobile phase gradient. researchgate.net Another UPLC method for vitamin D metabolites employed a C18 column with a gradient of water and methanol, both containing 0.1% formic acid and 1 mmol/L ammonium (B1175870) acetate. shimadzu.com The enhanced peak resolution and sensitivity of UPLC make it a superior choice for resolving 4β,25-dihydroxyvitamin D3 from its isomers. amegroups.org

Table 2: Example UPLC Gradient for Vitamin D Metabolite Separation

Time (min) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Methanol + 0.1% Formic Acid)
0.0 45 55
1.0 45 55
6.0 35 65
6.1 0 100
8.0 0 100
8.1 45 55
10.0 45 55

High-Performance Liquid Chromatography (HPLC) for Metabolite Resolution

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) coupled with liquid chromatography is the gold standard for the definitive identification and quantification of vitamin D metabolites due to its high selectivity and sensitivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the accurate measurement of 4β,25-dihydroxyvitamin D3. nih.gov This method involves the separation of the analyte by LC, followed by its ionization and subsequent fragmentation in the mass spectrometer. The detection of specific precursor-to-product ion transitions provides a high degree of certainty in identification and quantification.

Research Findings: The development of robust LC-MS/MS methods has been crucial for studying the metabolic pathways of vitamin D, including the C-4 hydroxylation pathway that produces 4β,25-dihydroxyvitamin D3. researchgate.net A key challenge that LC-MS/MS has successfully addressed is the potential interference from other dihydroxyvitamin D3 isomers. researchgate.net Complete chromatographic separation of 1α,25(OH)2D3 from 4β,25(OH)2D3 is essential for accurate quantification, and methods have been developed to achieve this. researchgate.net Sample preparation for LC-MS/MS analysis typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances from the biological matrix. researchgate.net The use of stable isotope-labeled internal standards, such as deuterated analogs of the analytes, is critical for correcting for matrix effects and variations in extraction recovery and instrument response. uco.es

High-Resolution Mass Spectrometry (HRMS) offers an even greater level of analytical specificity by measuring the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of an analyte and can help to distinguish between isobaric compounds—molecules that have the same nominal mass but different exact masses.

Research Findings: LC-HRMS/MS methods have been developed for the simultaneous quantification of multiple vitamin D metabolites in complex matrices like adipose tissue and plasma. mdpi.comnih.gov These methods provide high mass precision, often below 5 ppm, which enhances the confidence in compound identification. researchgate.net HRMS can operate in different modes, such as full scan mode for untargeted analysis or parallel reaction monitoring (PRM) for targeted quantification, which provides enhanced specificity. thermofisher.com The high resolving power of HRMS is particularly advantageous in differentiating 4β,25-dihydroxyvitamin D3 from other closely related metabolites without complete chromatographic separation, although chromatographic resolution is still preferred for the most accurate quantification. measurlabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Derivatization Strategies for Improved Analyte Stability and Ionization

Derivatization is a chemical modification process used to enhance the analytical properties of a target compound. For vitamin D metabolites, derivatization is primarily employed to improve ionization efficiency in the mass spectrometer, leading to increased sensitivity.

Research Findings: The cis-triene structure of vitamin D metabolites allows them to react with dienophiles in a Diels-Alder reaction. This is the basis for the most common derivatization strategies. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are widely used to derivatize vitamin D metabolites. amegroups.orgresearchgate.net The resulting derivative exhibits significantly enhanced ionization efficiency in electrospray ionization (ESI), leading to lower limits of detection. spectroscopyonline.com Other popular derivatization reagents include 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) and Amplifex™ Diene. amegroups.orgmdpi.com Comparative studies have shown that Amplifex can provide even greater signal enhancement than PTAD for some metabolites. mdpi.comnih.gov Derivatization not only boosts sensitivity but can also improve chromatographic properties and shift the mass of the analyte to a region of the spectrum with less background interference. amegroups.org

Table 3: Common Derivatization Reagents for Vitamin D Metabolite Analysis

Derivatization Reagent Abbreviation Chemical Reaction Type Primary Advantage
4-phenyl-1,2,4-triazoline-3,5-dione PTAD Diels-Alder Improved ionization efficiency
4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione DMEQ-TAD Diels-Alder High sensitivity
Amplifex™ Diene - Diels-Alder Significant signal enhancement

Method Validation and Analytical Precision in Research Settings

The validation of analytical methods is fundamental to ensure the reliability and accuracy of research findings for 4β,25-dihydroxyvitamin D3 and other metabolites. LC-MS/MS is recognized as the gold standard for its high sensitivity and specificity, allowing for the simultaneous measurement of multiple vitamin D metabolites. researchgate.netamegroups.orgnih.gov

Method validation for the quantification of 4β,25-dihydroxyvitamin D3 typically involves assessing several key parameters. A study by Wang et al. (2011) developed a specific LC-MS/MS method and reported excellent linearity for related vitamin D3 metabolites, with correlation coefficients (R²) of 0.999 for 1α,25-dihydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3, and 0.996 for 25-hydroxyvitamin D3. nih.gov In this particular study, 4β,25-dihydroxyvitamin D3 was semi-quantified using the calibration curve for 1α,25-dihydroxyvitamin D3 due to the lack of a commercial standard at the time. nih.gov The lower limit of quantification (LOQ) for 1α,25(OH)₂D₃ was established at 25 pg/mL. nih.gov Other methods have reported within- and between-day imprecision of less than 12% for various vitamin D analytes. For research and development purposes, a precision below 10% is generally considered appropriate for exploratory studies. researchgate.net

The precision of these methods is critical, as demonstrated in a study evaluating an HPLC method, which reported within-run and between-run precision to be within 7.5%. oatext.com Another validation study for vitamin D metabolites in human milk showed a within-person coefficient of variation (%CV) of 32% for vitamin D3 and 12% for 25(OH)D3, highlighting the biological and analytical variability that methods must account for.

Below is a table summarizing typical validation parameters from a study that successfully separated and quantified multiple vitamin D3 metabolites, including 4β,25-dihydroxyvitamin D3.

AnalyteCalibration RangeLinearity (R²)
25-hydroxyvitamin D31.2-120.0 ng/mL>0.99
1α,25-dihydroxyvitamin D325-1000 pg/mL0.999
24R,25-dihydroxyvitamin D30.25-10 ng/mL0.999
4β,25-dihydroxyvitamin D3Semi-quantifiedN/A
Data compiled from Wang et al. (2011) and other sources. nih.govoatext.com

Challenges in Chromatographic Separation from Co-Eluting Isomers and Metabolites

A significant challenge in the analysis of 4β,25-dihydroxyvitamin D3 is its chromatographic separation from structurally similar isomers, particularly 1α,25-dihydroxyvitamin D3. researchgate.netnih.gov These two dihydroxylated vitamin D3 compounds are isomers and, importantly, are isobaric, meaning they have identical mass-to-charge ratios. nih.govsigmaaldrich.com This characteristic renders them indistinguishable by mass spectrometry alone, making complete chromatographic separation an absolute requirement for accurate quantification. acs.orgnih.govsigmaaldrich.com

Several studies have documented the co-elution of 4β,25-dihydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 under various chromatographic conditions. nih.govsemanticscholar.org Initially, the presence of 4β,25-dihydroxyvitamin D3 proved problematic as it was an unknown interfering peak in the analysis of 1α,25-dihydroxyvitamin D3. nih.gov This co-elution can lead to a significant overestimation of 1α,25-dihydroxyvitamin D3 concentrations, with one study reporting a positive bias of up to 127% when the isomers were not resolved. nih.gov The concentrations of 4β,25-dihydroxyvitamin D3 in human plasma have been found to be comparable to those of 1α,25-dihydroxyvitamin D3, further emphasizing the critical need for their separation. nih.govnih.gov

Researchers have developed specialized LC-MS/MS methods to overcome this challenge. nih.govnih.gov Achieving separation often requires careful optimization of the chromatographic conditions, including the choice of the stationary phase (column) and the mobile phase composition. For instance, traditional C18 reversed-phase columns may fail to resolve these critical pairs. sigmaaldrich.comsigmaaldrich.com Alternative stationary phases, such as phenyl-hexyl columns, have been successfully employed to separate the dihydroxyvitamin D isomers. sigmaaldrich.comnih.govmsacl.org Wang et al. (2011) reported that the interfering peak, later identified as 4β,25(OH)₂D₃, co-eluted with 1α,25(OH)₂D₃ when the mobile phase gradient contained a high percentage of organic solvent. nih.gov By developing a specific gradient program, they were able to achieve complete chromatographic separation. nih.govnih.gov

The use of chemical derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can increase the sensitivity of the assay but also introduces complexity, as it can create (R) and (S) isomers for each metabolite that also require chromatographic resolution. nih.govnih.gov For example, the PTAD derivatization product of 1α,25(OH)₂D is present as two epimers, and the derivatized 4β,25(OH)₂D₃ has been shown to elute between them, creating a complex chromatogram that demands high-resolution separation. nih.gov

The table below lists key isomers and metabolites that pose a separation challenge for 4β,25-dihydroxyvitamin D3 analysis.

CompoundCommon Analytical ChallengeConsequence of Inadequate Separation
1α,25-dihydroxyvitamin D3Isobaric; co-elutes under certain conditions nih.govInaccurate quantification (overestimation) of 1α,25(OH)₂D₃ nih.gov
3-epi-25-hydroxyvitamin D3Isobaric with 25(OH)D3; can interfere in complex analyses nih.govnih.govInaccurate measurement of vitamin D status if not resolved from 25(OH)D3
24R,25-dihydroxyvitamin D3Structural isomer; requires specific chromatographic conditions for baseline separation nih.govPotential for misidentification or overlapping peaks
PTAD-derivatized epimersDerivatization creates additional isomers that need separation nih.govComplex chromatograms requiring high-resolution methods
This table summarizes information from multiple sources. nih.govnih.govnih.govnih.gov

Future Research Trajectories and Unresolved Questions

Comprehensive Elucidation of Biological Functions and Receptor Specificity

While the primary biological effects of vitamin D are mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression, the precise role of 4β,25-dihydroxyvitamin D3 remains under investigation. uef.fiwikipedia.orgwikipedia.org Future research will need to comprehensively map its biological functions. It is known that other vitamin D metabolites can interact with alternative receptors, such as the aryl hydrocarbon receptor (AhR), liver X receptors (LXRs), and retinoic acid receptor-related orphan receptors (RORs), which broadens the potential mechanisms of action for vitamin D compounds. researchgate.net

Studies have shown that 4-hydroxylated derivatives of 1,25-dihydroxyvitamin D3 can bind to the VDR and regulate the expression of VDR target genes, suggesting that the C4-hydroxylation pathway produces active metabolites. mdpi.comnih.gov However, the binding affinity and specificity of 4β,25-dihydroxyvitamin D3 for the VDR, especially in comparison to its parent compound 25-hydroxyvitamin D3 and the active hormone calcitriol, require more detailed characterization. Nano differential scanning fluorimetry has been used to confirm the binding of 4-hydroxylated ligands to the VDR ligand-binding domain. nih.gov The question of whether 4β,25-dihydroxyvitamin D3 acts as a prohormone, an active hormone, or a catabolite is a central theme for future studies.

Detailed Structure-Activity Relationship Studies for 4β,25-Dihydroxy vitamin D3

Understanding how the specific stereochemistry of the hydroxyl group at the 4β position influences biological activity is crucial. Structure-activity relationship (SAR) studies are essential to unravel these details. Research on 4-hydroxy derivatives of 1,25-dihydroxyvitamin D3 has revealed that both 4α and 4β isomers maintain the crucial hydrogen bonds necessary for VDR activation and even form additional interactions that stabilize the active conformation of the receptor. mdpi.comnih.gov

Future SAR studies should focus on:

Comparative analysis: Directly comparing the VDR binding affinity and transcriptional activity of 4β,25-dihydroxyvitamin D3 with its 4α-epimer and other dihydroxylated vitamin D3 isomers.

Side-chain modifications: Investigating how alterations to the side chain of 4β,25-dihydroxyvitamin D3 impact its interaction with the VDR and other potential binding partners.

A-ring conformation: Exploring the influence of the 4β-hydroxyl group on the conformational dynamics of the A-ring, which is critical for VDR binding and activation. mdpi.com

Table 1: Comparison of Investigated Activities of Vitamin D Metabolites
MetaboliteVDR BindingTranscriptional ActivityCalcemic EffectNotes
1α,25-Dihydroxyvitamin D3 (Calcitriol) HighHighHighThe hormonally active form of vitamin D3. mdpi.commdpi.com
25-Hydroxyvitamin D3 Lower than CalcitriolCan exhibit direct gene regulatory properties. nih.govLowThe major circulating form of vitamin D3. wikipedia.org
1α,4β,25-Trihydroxyvitamin D3 Similar to CalcitriolPotent VDR agonist, similar to calcitriol. mdpi.comnih.govSimilar to CalcitriolA 4-hydroxylated derivative of calcitriol. mdpi.comnih.gov
4β,25-Dihydroxyvitamin D3 Under InvestigationUnder InvestigationUnder InvestigationA major metabolite of 25-hydroxyvitamin D3 via CYP3A4. mdpi.comnih.gov

Identification and Characterization of Novel Binding Partners or Receptors

A growing body of evidence suggests that the biological effects of vitamin D are not exclusively mediated by the VDR. researchgate.net Some metabolites have been shown to interact with other nuclear receptors, and the existence of membrane-associated receptors mediating rapid, non-genomic responses is also proposed. uef.fimdpi.com One such candidate is the protein disulfide isomerase family A member 3 (PDIA3). uef.fi

A key area for future research is to determine if 4β,25-dihydroxyvitamin D3 has any affinity for these alternative receptors or binding proteins. Techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening could be employed to identify novel interacting partners. The discovery of a specific, high-affinity receptor for 4β,25-dihydroxyvitamin D3, other than the VDR, would be a significant breakthrough in understanding its physiological role. The VDR itself is known to have an alternative ligand-binding pocket, and the possibility of 4β,25-dihydroxyvitamin D3 interacting with this site warrants investigation. nih.govoup.com

Investigation of Cross-Talk with Other Endocrine and Signaling Systems

The vitamin D endocrine system is intricately connected with other signaling pathways. For instance, 1,25-dihydroxyvitamin D3 is known to influence the Wnt/β-catenin signaling pathway, which is crucial in cell differentiation and cancer. mdpi.com It also impacts the immune system by modulating T-cell proliferation and cytokine expression. thermofisher.com

Future studies should explore the potential for 4β,25-dihydroxyvitamin D3 to modulate other endocrine and signaling systems, including:

Parathyroid Hormone (PTH) regulation: Investigating if 4β,25-dihydroxyvitamin D3 has any effect on PTH synthesis and secretion, a key regulator of calcium homeostasis.

Immune modulation: Assessing its impact on immune cells and the production of inflammatory cytokines. 1,25-dihydroxyvitamin D3 is known to inhibit the activation of NFκB and MAPK signaling pathways. plos.org

Metabolic regulation: Examining its role in metabolic processes, given the established links between vitamin D and conditions like diabetes and obesity. mdpi.com

Drug metabolism: The enzyme responsible for producing 4β,25-dihydroxyvitamin D3, CYP3A4, is a key enzyme in drug metabolism, suggesting a potential interplay between vitamin D status and xenobiotic detoxification. nih.gov

Development of Advanced in vitro and in vivo Models for Mechanistic Studies

To dissect the specific functions of 4β,25-dihydroxyvitamin D3, the development of sophisticated research models is imperative.

In vitro models:

Cell lines with genetic modifications: Utilizing CRISPR/Cas9 technology to create cell lines lacking the VDR or other potential receptors would allow for the study of receptor-independent effects. Similarly, cells overexpressing specific cytochrome P450 enzymes could help elucidate metabolic pathways.

Organoid cultures: Three-dimensional organoid cultures of tissues like the intestine, kidney, and liver would provide a more physiologically relevant system to study the local effects and metabolism of 4β,25-dihydroxyvitamin D3.

Co-culture systems: Establishing co-cultures of different cell types, for example, bone cells and immune cells, could help to understand the interplay of 4β,25-dihydroxyvitamin D3 in complex biological processes.

In vivo models:

Genetically engineered mouse models: The development of mouse models with altered expression of enzymes involved in the 4-hydroxylation pathway (e.g., CYP3A4) would be invaluable.

Pharmacokinetic and pharmacodynamic studies: Detailed studies in animal models are needed to understand the absorption, distribution, metabolism, and excretion of 4β,25-dihydroxyvitamin D3, as well as its dose-dependent physiological effects.

Table 2: Proposed Research Models for 4β,25-Dihydroxyvitamin D3 Investigation
Model TypeSpecific ModelResearch Question
In Vitro VDR-knockout cell linesDoes 4β,25-dihydroxyvitamin D3 have VDR-independent effects?
Intestinal organoidsHow is 4β,25-dihydroxyvitamin D3 metabolized and what are its effects on intestinal gene expression? clinicaltrials.gov
Co-cultures of osteoblasts and osteoclastsDoes 4β,25-dihydroxyvitamin D3 modulate bone remodeling?
In Vivo CYP3A4 humanized mouse modelWhat is the physiological impact of altered 4β,25-dihydroxyvitamin D3 production?
Radiotracer studies in ratsWhat is the tissue distribution and metabolic fate of 4β,25-dihydroxyvitamin D3?

Q & A

Q. What analytical methods are recommended for quantifying 4β,25-dihydroxy vitamin D₃ in biological samples, and how do they address matrix interference?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying vitamin D metabolites, including 4β,25-dihydroxy vitamin D₃. This method minimizes matrix interference by using isotope-labeled internal standards (e.g., deuterated analogs) and chromatographic separation to resolve structurally similar metabolites like 4α,25-dihydroxy vitamin D₃ . Blood spot assays are also viable for field studies but require validation against plasma/serum measurements to ensure accuracy .

Q. How does 4β,25-dihydroxy vitamin D₃ differ structurally and functionally from other dihydroxy vitamin D₃ metabolites (e.g., 1α,25-dihydroxy or 24R,25-dihydroxy)?

4β,25-dihydroxy vitamin D₃ is characterized by hydroxylation at the 4β and 25 positions, distinguishing it from the canonical active form 1α,25-dihydroxy vitamin D₃ (calcitriol) and the catabolic metabolite 24R,25-dihydroxy vitamin D₃. While 1α,25-dihydroxy vitamin D₃ binds strongly to the vitamin D receptor (VDR) to regulate calcium homeostasis and gene expression, the functional role of 4β,25-dihydroxy vitamin D₃ remains less studied. Structural differences likely influence receptor affinity and metabolic stability .

Q. What are the primary challenges in isolating 4β,25-dihydroxy vitamin D₃ for experimental studies?

Challenges include:

  • Low abundance : 4β,25-dihydroxy vitamin D₃ is a minor metabolite, requiring sensitive detection methods.
  • Isomer separation : Chromatographic resolution from 4α,25-dihydroxy vitamin D₃ is critical due to their structural similarity .
  • Matrix effects : Binding to vitamin D-binding protein (DBP) in serum necessitates protein precipitation or immunoaffinity extraction prior to analysis .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the genomic vs. non-genomic signaling pathways of 4β,25-dihydroxy vitamin D₃?

  • Genomic pathways : Use VDR knockout (VDR-KO) models to assess dependency on canonical VDR signaling. Compare transcriptomic profiles (e.g., RNA sequencing) of wild-type and VDR-KO cells treated with 4β,25-dihydroxy vitamin D₃ .
  • Non-genomic pathways : Measure rapid calcium flux or kinase activation (e.g., ERK1/2) within minutes of metabolite exposure, as demonstrated for other vitamin D metabolites .
  • Control for cross-reactivity : Validate specificity using antagonists for known vitamin D-binding proteins .

Q. What experimental strategies can resolve contradictions in reported biological activities of 4β,25-dihydroxy vitamin D₃ across studies?

  • Standardize assays : Use harmonized LC-MS/MS protocols to reduce inter-laboratory variability in metabolite quantification .
  • Control for confounding factors : Monitor baseline 25(OH)D status, UVB exposure, and genetic variants (e.g., CYP24A1 polymorphisms) that influence vitamin D metabolism .
  • Dose-response studies : Test a range of physiological and supraphysiological concentrations to identify threshold effects .

Q. How does the ratio of 4β,25-dihydroxy vitamin D₃ to 25(OH)D₃ inform vitamin D metabolic flux in disease states?

The 4β,25-dihydroxy/25(OH)D₃ ratio may reflect CYP27B1/CYP24A1 enzyme activity, analogous to the 24R,25-dihydroxy/25(OH)D₃ ratio used to assess vitamin D sufficiency. Elevated ratios could indicate compensatory hydroxylation pathways in conditions like chronic kidney disease or vitamin D resistance . Validate this hypothesis using longitudinal cohorts with matched serum and tissue samples.

Q. What in vitro models are suitable for studying the tissue-specific effects of 4β,25-dihydroxy vitamin D₃?

  • Primary osteoblasts : Assess bone remodeling effects via alkaline phosphatase activity or osteocalcin expression .
  • Intestinal organoids : Evaluate calcium transport efficiency using fluorescent dyes (e.g., Fluo-4) .
  • Immune cells : Test anti-inflammatory activity through cytokine profiling (e.g., IL-10, TNF-α) in macrophages .

Methodological Considerations

  • Reference standards : Use certified 4β,25-dihydroxy vitamin D₃ standards (e.g., CAS 573951-39-0) to ensure analytical precision .
  • Data normalization : Report metabolite concentrations relative to total 25(OH)D to account for inter-individual variability in vitamin D status .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.